7-Propyl-1H-indole-3-carboxylic acid
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Overview
Description
7-Propyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Propyl-1H-indole-3-carboxylic acid typically involves the reaction of substituted o-iodoaniline with dicarbonyl compounds. This method includes the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of copper(I) iodide . Another common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often employs large-scale organic synthesis techniques. These methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of palladium-catalyzed reactions is also prevalent in industrial settings to achieve high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
7-Propyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, alcohols, aldehydes, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Propyl-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Propyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbaldehyde: An intermediate in the biosynthesis of various indole derivatives.
Indole-3-butyric acid: Another plant hormone with similar biological activities.
Uniqueness
7-Propyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
948581-65-5 |
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Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
7-propyl-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c1-2-4-8-5-3-6-9-10(12(14)15)7-13-11(8)9/h3,5-7,13H,2,4H2,1H3,(H,14,15) |
InChI Key |
CFCAVOFJTGEQDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C(=CC=C1)C(=CN2)C(=O)O |
Origin of Product |
United States |
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